molecular formula C18H19F2N3O B2862654 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034588-12-8

2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Numéro de catalogue B2862654
Numéro CAS: 2034588-12-8
Poids moléculaire: 331.367
Clé InChI: ZLJZETONMWQIPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Applications De Recherche Scientifique

Antineoplastic Applications

One of the primary applications of related compounds has been in the development of antineoplastic (anti-cancer) agents. For example, flumatinib, a compound with a slightly different structure, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. This research aimed to identify the main metabolic pathways in humans, revealing that flumatinib and its metabolites undergo processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong, Chen, Deng, & Zhong, 2010).

Imaging Agents for Cancer Diagnosis

Derivatives of 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide have been synthesized for use as potential positron emission tomography (PET) agents. For instance, a study synthesized a new compound for imaging B-Raf(V600E) mutations in cancers, highlighting the potential of these derivatives in cancer diagnostics and the importance of developing novel imaging agents (Wang, Gao, Miller, & Zheng, 2013).

Molecular Interaction Studies

Research into the molecular interaction of related compounds with specific receptors has provided insights into their potential pharmacological applications. For example, studies on the interaction of certain antagonists with the CB1 cannabinoid receptor have contributed to understanding the molecular basis of receptor antagonism, which could inform the design of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Chemical Synthesis Methodologies

Research has also focused on the synthesis of compounds with the this compound structure or related structures, exploring novel synthetic routes and chemical reactions. For instance, the synthesis of piperazinylpyrazolo[3,4-b]pyridines as selective serotonin re-uptake inhibitors demonstrates the versatility of these compounds in medicinal chemistry (Shutske & Roehr, 1997).

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. The development of new molecules by modifying the structure of existing drug molecules is a common practice in pharmaceutical research . Therefore, this compound could potentially be a candidate for such modifications and subsequent biological testing.

Propriétés

IUPAC Name

2,6-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-15-2-1-3-16(20)17(15)18(24)22-12-13-6-10-23(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZETONMWQIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.